molecular formula C11H12N2 B3272697 2,3-Dimethylquinolin-4-amine CAS No. 57165-81-8

2,3-Dimethylquinolin-4-amine

Cat. No.: B3272697
CAS No.: 57165-81-8
M. Wt: 172.23 g/mol
InChI Key: RHCZWEOWXYZBFW-UHFFFAOYSA-N
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Description

2,3-Dimethylquinolin-4-amine is an organic compound with the molecular formula C₁₁H₁₂N₂. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of two methyl groups at positions 2 and 3 of the quinoline ring and an amine group at position 4.

Synthetic Routes and Reaction Conditions:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For this compound, 2-aminobenzaldehyde can be reacted with acetone under acidic conditions to yield the desired product.

    Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or arsenic acid. The reaction is typically carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale implementation of the Friedländer or Skraup synthesis methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group at position 4 can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent such as acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions are conducted under mild to moderate temperatures.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2,3-Dimethylquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethylquinolin-4-amine involves its interaction with various molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. The amine group at position 4 allows for interactions with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

    Quinoline: The parent compound of 2,3-dimethylquinolin-4-amine, known for its antimalarial properties.

    2-Methylquinoline: A derivative with a single methyl group at position 2, used in the synthesis of various pharmaceuticals.

    4-Aminoquinoline: A compound with an amine group at position 4, widely studied for its antimalarial activity.

Uniqueness: this compound is unique due to the presence of two methyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2,3-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCZWEOWXYZBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308593
Record name 2,3-Dimethyl-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57165-81-8
Record name 2,3-Dimethyl-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57165-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-4-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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